molecular formula C8H7F3N2O B13916658 1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone

Cat. No.: B13916658
M. Wt: 204.15 g/mol
InChI Key: GIDGXEUOLBZOMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone is a chemical compound characterized by the presence of an amino group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

One common synthetic route involves the reaction of 4-amino-2-chloro-6-(trifluoromethyl)pyridine with ethyl acetate under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-Amino-6-(trifluoromethyl)-2-pyridinyl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

1-[4-amino-6-(trifluoromethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H7F3N2O/c1-4(14)6-2-5(12)3-7(13-6)8(9,10)11/h2-3H,1H3,(H2,12,13)

InChI Key

GIDGXEUOLBZOMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.